2,5-Difluoro-3-nitrobenzoic acid

carboxylesterase inhibition medicinal chemistry enzyme assay

This fluorinated nitroaromatic compound, with a pKa of ~1.98, features a unique 2,5-difluoro substitution pattern that confers potent biological activity (e.g., a 119 nM IC50 vs. porcine carboxylesterase, 16 nM vs. HDAC3). Its defined electronic environment and privileged role in Raf kinase inhibitor and HDAC probe scaffolds, as cited in patent WO2011025951A1, preclude generic substitution and necessitate precise sourcing of this specific regioisomer.

Molecular Formula C7H3F2NO4
Molecular Weight 203.1 g/mol
CAS No. 741721-49-3
Cat. No. B1602088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-3-nitrobenzoic acid
CAS741721-49-3
Molecular FormulaC7H3F2NO4
Molecular Weight203.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])F
InChIInChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
InChIKeyKMUYMGMBJNSLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-3-nitrobenzoic Acid (CAS 741721-49-3): A Strategic Fluorinated Nitrobenzoate Building Block for Kinase and Epigenetic Probe Synthesis


2,5-Difluoro-3-nitrobenzoic acid (CAS 741721-49-3) is a fluorinated nitroaromatic compound characterized by a carboxylic acid group flanked by electron-withdrawing fluorine and nitro substituents [1]. Its molecular formula is C7H3F2NO4 with a molecular weight of 203.10 g/mol . The compound is typically supplied as an off-white to yellow solid with a melting point range of 97–112 °C and a predicted pKa of 1.98 ± 0.20 . Its bifunctional nature—combining a versatile carboxylic acid handle with a reactive nitro group and metabolically stabilizing fluorine atoms—establishes it as a privileged intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and epigenetic probes .

2,5-Difluoro-3-nitrobenzoic Acid: Why Mono-Fluorinated or Non-Fluorinated Nitrobenzoates Cannot Substitute


Simple substitution with a mono-fluorinated analog (e.g., 2-fluoro-3-nitrobenzoic acid) or a non-fluorinated nitrobenzoate (e.g., 3-nitrobenzoic acid) is not functionally equivalent. The 2,5-difluoro substitution pattern induces a unique electronic environment: the combined ortho and meta fluorine atoms increase the acidity of the carboxylic acid (pKa ~1.98) relative to non-fluorinated analogs (pKa ~3.47 for 3-nitrobenzoic acid) , enhancing its reactivity as an electrophilic building block . Critically, quantitative biological activity comparisons reveal profound potency differences: 2,5-difluoro-3-nitrobenzoic acid exhibits an IC50 of 119 nM against porcine carboxylesterase, while its 3-fluoro-5-nitrobenzoic acid isomer shows an IC50 of 1,420 nM—a nearly 12-fold decrease in potency [1]. This substitution-specific activity, combined with the compound's privileged role in patent-defined Raf kinase inhibitor scaffolds [2], precludes generic interchange and necessitates precise sourcing of the 2,5-difluoro regioisomer.

2,5-Difluoro-3-nitrobenzoic Acid (741721-49-3): Quantitative Differentiation Evidence for Procurement Decisions


Carboxylesterase Inhibition: 2,5-Difluoro-3-nitrobenzoic Acid Outperforms 3-Fluoro-5-nitrobenzoic Acid by 12-Fold

In a head-to-head assay against porcine liver carboxylesterase using p-nitrophenyl acetate as substrate, 2,5-difluoro-3-nitrobenzoic acid demonstrated an IC50 of 119 nM [1]. In contrast, its regioisomer, 3-fluoro-5-nitrobenzoic acid, exhibited an IC50 of 1,420 nM in the same assay system [2]. This represents a 12-fold difference in inhibitory potency (1420 nM / 119 nM ≈ 11.9) [3].

carboxylesterase inhibition medicinal chemistry enzyme assay

HDAC Isoform Selectivity: Preferential Inhibition of HDAC3 over HDAC6 by >625-Fold

In nuclear extracts from human HeLa cells using Fluor-de-Lys substrate, 2,5-difluoro-3-nitrobenzoic acid inhibited HDAC3-NCoR2 with an IC50 of 16 nM, and HDAC1 with an IC50 of 25 nM [1]. In contrast, it demonstrated negligible inhibition of HDAC6 with an IC50 >10,000 nM in the same assay system [2]. This translates to a selectivity window exceeding 625-fold (10,000 nM / 16 nM) for HDAC3 over HDAC6 [3].

HDAC inhibition epigenetics cancer research

Carbonic Anhydrase II Binding: Measurable Affinity with Kd of 18.4 µM

2,5-Difluoro-3-nitrobenzoic acid binds to human carbonic anhydrase II (hCA II) with a dissociation constant (Kd) of 18,400 nM (18.4 µM), as determined by nanoESI-MS at +10 charge state after 10 minutes [1]. This binding is consistent with the established efficacy of the 3-nitrobenzoic acid substructure in designing potent carboxylic acid-based carbonic anhydrase inhibitors [2].

carbonic anhydrase binding affinity biophysical assay

Physicochemical Property Enhancement: Increased Acidity (pKa 1.98) and Lower Melting Point Relative to Non-Fluorinated Nitrobenzoates

The 2,5-difluoro substitution pattern significantly alters the physicochemical profile of the nitrobenzoic acid core. 2,5-Difluoro-3-nitrobenzoic acid exhibits a predicted pKa of 1.98 ± 0.20, making it substantially more acidic than non-fluorinated 3-nitrobenzoic acid (pKa 3.47) . Additionally, its melting point of 97–112 °C is lower than that of 3-nitrobenzoic acid (m.p. 142 °C) [1].

physicochemical properties drug design lead optimization

Raf Kinase Inhibitor Scaffold: Patent-Defined Building Block for Targeted Oncology Agents

2,5-Difluoro-3-nitrobenzoic acid is explicitly claimed as a key synthetic intermediate in patent WO2011025951A1, which describes compounds of Formula (I) useful for inhibition of Raf kinases [1]. The patent outlines methods for preparing Raf inhibitors using this fluorinated nitrobenzoic acid core, with the specific 2,5-difluoro substitution pattern being essential for the activity of the final elaborated compounds .

Raf kinase oncology patent landscape

2,5-Difluoro-3-nitrobenzoic Acid (741721-49-3): Validated Application Scenarios Based on Quantitative Evidence


Development of Isoform-Selective HDAC3/1 Inhibitors for Epigenetic Cancer Therapy

Based on the compound's demonstrated 16 nM IC50 against HDAC3 and 25 nM IC50 against HDAC1, with >10,000 nM against HDAC6 [1], it serves as a validated starting scaffold for designing class I HDAC-selective probes. The >625-fold selectivity window over HDAC6 minimizes class IIb-related off-target effects [2], making it particularly suitable for oncology programs targeting acute myeloid leukemia (AML) and other malignancies where HDAC3/1 selectivity is therapeutically desirable [3].

Synthesis of Raf Kinase Inhibitors for Targeted Cancer Therapeutics

As an explicitly claimed intermediate in patent WO2011025951A1 [1], 2,5-difluoro-3-nitrobenzoic acid is a privileged building block for constructing Raf kinase inhibitors. Medicinal chemistry teams pursuing B-Raf or C-Raf inhibition programs can leverage this compound to access patent-aligned synthetic routes [2], ensuring structural fidelity to validated inhibitor cores and maintaining freedom-to-operate in competitive oncology research landscapes [3].

Carboxylesterase Assay Development and Probe Design

With a validated IC50 of 119 nM against porcine carboxylesterase [1], the compound provides a robust positive control for esterase inhibition assays. Its 12-fold higher potency relative to the 3-fluoro-5-nitrobenzoic acid isomer (IC50 1,420 nM) [2] underscores the importance of regiospecific sourcing for reproducible assay results [3]. This is critical for laboratories developing high-throughput screens for esterase modulators or studying xenobiotic metabolism pathways [4].

Carbonic Anhydrase Inhibitor Fragment-Based Drug Discovery

The compound's measurable binding affinity to human carbonic anhydrase II (Kd = 18.4 µM) [1], combined with the established CA inhibitor pharmacophore of the 3-nitrobenzoic acid substructure [2], positions it as an attractive fragment hit for fragment-based drug discovery (FBDD) programs. The carboxylic acid moiety and electron-withdrawing fluorine substituents provide multiple vectors for fragment elaboration, enabling structure-guided optimization toward potent and selective CA IX/XII inhibitors for anticancer applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Difluoro-3-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.